molecular formula C13H21NO4 B1404323 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid CAS No. 1823863-92-8

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1404323
CAS No.: 1823863-92-8
M. Wt: 255.31 g/mol
InChI Key: ZKKOIGGBKLNBKZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. The compound’s rigid structure allows it to act as a selective ligand for certain enzymes and proteins. For example, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions are typically characterized by the formation of stable enzyme-substrate complexes, which can influence the enzyme’s activity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid transport and metabolism. Additionally, the compound can influence cell signaling pathways by acting as an agonist or antagonist for specific receptors, thereby altering downstream signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of oxidative stress. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the mitochondria or endoplasmic reticulum, where it can interact with local biomolecules and modulate their activity. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the reaction of spirocyclic intermediates with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of spirocyclic diesters, which undergo monohydrolysis, followed by Curtius rearrangement and deprotection of functional groups . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: preparation of spirocyclic intermediates, protection with Boc groups, and subsequent reactions to yield the final product. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free amine derivative of the spirocyclic compound and various substituted derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is unique due to its Boc-protected amino group, which allows for selective deprotection and subsequent functionalization. The spirocyclic structure also provides a rigid framework that can enhance the stability and selectivity of the resulting compounds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOIGGBKLNBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823863-92-8
Record name 2-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

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